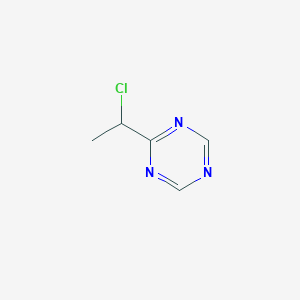

2-(1-Chloroethyl)-1,3,5-triazine

Description

Structure

3D Structure

Properties

CAS No. |

30361-85-4 |

|---|---|

Molecular Formula |

C5H6ClN3 |

Molecular Weight |

143.57 g/mol |

IUPAC Name |

2-(1-chloroethyl)-1,3,5-triazine |

InChI |

InChI=1S/C5H6ClN3/c1-4(6)5-8-2-7-3-9-5/h2-4H,1H3 |

InChI Key |

YGROFGGOJLHUKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=NC=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 2 1 Chloroethyl 1,3,5 Triazine

Classical Synthetic Approaches to 1,3,5-Triazines

The construction of the 1,3,5-triazine (B166579) (or s-triazine) core is typically achieved through two primary methodologies: nucleophilic substitution on readily available precursors and various condensation reactions. nih.gov These methods offer versatility in introducing a wide array of functional groups onto the triazine ring.

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. clockss.orgnih.gov Cyanuric chloride serves as a highly effective precursor due to the differential reactivity of its three chlorine atoms. clockss.orgrsc.org This reactivity is temperature-dependent, allowing for controlled, stepwise substitution. nih.gov

The substitution of the first chlorine atom can often be achieved at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures, frequently the boiling point of the solvent. nih.gov This thermodependency is a critical aspect of the synthetic strategy, enabling the introduction of different nucleophiles in a controlled sequence to produce unsymmetrical triazines. rsc.org

The general mechanism involves the attack of a nucleophile (such as an alcohol, amine, or thiol) on the electron-deficient carbon of the triazine ring, leading to the displacement of a chloride ion. nih.gov The reactivity of the remaining chlorine atoms decreases as more electron-donating groups are added to the ring, thus requiring more forceful conditions for subsequent substitutions. researchgate.net

Table 1: Temperature Control in Sequential Nucleophilic Substitution of Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature |

|---|---|

| First Chlorine Atom | 0–5 °C |

| Second Chlorine Atom | Room Temperature (approx. 20–25 °C) |

| Third Chlorine Atom | Elevated Temperatures (e.g., reflux) |

This table provides generalized temperature ranges; specific conditions may vary based on the nucleophile and solvent used.

A variety of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, can be employed in this method to create a diverse library of substituted triazines. nih.gov

Condensation reactions provide another classical route to the 1,3,5-triazine core. These reactions typically involve the cyclotrimerization of nitriles or the reaction of amidines with other reagents. rsc.orgorganic-chemistry.org For instance, the Pinner triazine synthesis involves the reaction of aryl or alkyl amidines with phosgene (B1210022) to prepare 2-hydroxy-4,6-disubstituted-s-triazines. wikipedia.orgdrugfuture.com This method can be extended to include halogenated aliphatic amidines, highlighting its utility for creating functionalized triazine rings. wikipedia.orgdrugfuture.com

Another approach involves the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt, such as ammonium iodide, serving as the nitrogen source. rsc.org This demonstrates an atom-efficient method for producing symmetrically and unsymmetrically substituted 1,3,5-triazines. researchgate.net Three-component reactions using imidates, guanidines, and amides or aldehydes have also been developed for the efficient synthesis of unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org These condensation strategies are valuable alternatives, particularly when the required precursors are readily accessible.

Targeted Synthesis of 2-(1-Chloroethyl)-1,3,5-triazine

While a specific, named reaction for the direct synthesis of this compound is not prominently documented, its preparation can be logically designed using the classical methodologies described above. A plausible and efficient route would involve the reaction of cyanuric chloride with a suitable precursor to introduce the 1-chloroethyl group.

The synthesis of this compound would likely begin with cyanuric chloride as the triazine core precursor. The key challenge is the introduction of the C-linked 1-chloroethyl group.

One potential strategy involves the use of organometallic reagents. Alkyl Grignard reagents are known to react with one of the chlorine atoms of cyanuric chloride. dtic.milcmu.edu Therefore, a Grignard reagent such as 1-chloroethylmagnesium bromide could be used to introduce the desired side chain. However, the stability of such a Grignard reagent can be a concern.

An alternative and more controlled approach would be a two-step process:

Alkylation: Reaction of cyanuric chloride with a vinyl Grignard reagent (vinylmagnesium bromide) or an acetylenic Grignard reagent followed by partial reduction, to yield 2-vinyl-4,6-dichloro-1,3,5-triazine.

Hydrochlorination: Subsequent addition of hydrogen chloride (HCl) across the double bond of the vinyl group would yield the target 2-(1-Chloroethyl)-4,6-dichloro-1,3,5-triazine, following Markovnikov's rule. The remaining two chlorine atoms on the triazine ring could then be removed via reduction or replaced by other nucleophiles if desired.

Optimizing the reaction would involve careful control of stoichiometry. To achieve monosubstitution, a 1:1 molar ratio of the organometallic reagent to cyanuric chloride is crucial to minimize the formation of di- or tri-substituted byproducts. cmu.edu

Precise control over reaction parameters is essential for the successful synthesis of a monosubstituted triazine derivative.

Temperature: As with all nucleophilic substitutions on cyanuric chloride, temperature is a critical parameter. The initial substitution with the organometallic reagent should be conducted at low temperatures, typically between 0 °C and -78 °C, to ensure selectivity and prevent side reactions. nih.gov

Solvents: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard for Grignard reactions, as they solvate the magnesium center and are inert under the reaction conditions. cmu.edulibretexts.org For subsequent nucleophilic substitutions, solvents like acetone or dimethylformamide (DMF) are commonly used. mdpi.com

Catalysts and Reagents: While the Grignard reaction itself is typically uncatalyzed, the subsequent displacement of the remaining chlorine atoms would require a base, such as potassium carbonate or sodium bicarbonate, to act as an acid scavenger. nih.gov The choice of base and solvent can influence reaction rates and yields. Modern approaches have also utilized phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve efficiency. mdpi.com

Table 2: Key Parameters for the Proposed Synthesis

| Parameter | Condition for Grignard Alkylation | Condition for Nucleophilic Substitution |

|---|---|---|

| Temperature | Low (0 °C to -78 °C) | Varied (0 °C to reflux) |

| Solvent | Anhydrous THF, Diethyl Ether | Acetone, THF, DMF |

| Key Reagents | Cyanuric Chloride, Grignard Reagent | Dichloro-triazine intermediate, Nucleophile |

| Additives | None (typically) | Base (e.g., K₂CO₃, NaHCO₃, DIPEA) |

Maximizing the yield and ensuring the purity of the final product are paramount. Several factors can be manipulated to achieve these goals.

Yield Enhancement: The yield can be improved by optimizing the reaction time and temperature for each substitution step. For instance, ensuring the first substitution reaction goes to completion before raising the temperature for a second substitution prevents the formation of mixed products. nih.gov The use of microwave irradiation or sonication has been shown to significantly shorten reaction times and improve yields in some triazine syntheses compared to conventional heating. mdpi.comchim.it The slow, dropwise addition of reagents helps to control the reaction exotherm and minimize side product formation, such as the biphenyl impurity often seen in Grignard reactions with aryl halides. libretexts.org

Purity Considerations: After the reaction is complete, the crude product is typically isolated by pouring the reaction mixture into ice water and filtering the resulting precipitate. Purification is then achieved through standard laboratory techniques. Recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, is a common method for purifying solid products. nih.gov For oils or compounds that are difficult to crystallize, flash column chromatography using a silica gel stationary phase is an effective purification technique. nih.gov The purity of the final compound is confirmed using analytical methods such as TLC, NMR spectroscopy, and mass spectrometry. clockss.org

Novel and Green Chemistry Synthetic Routes (e.g., Microwave-Assisted, Sonochemical Approaches)

In recent years, green chemistry principles have driven the development of more environmentally benign and efficient methods for synthesizing 1,3,5-triazine derivatives. These novel routes, such as microwave-assisted synthesis and sonochemistry, offer significant advantages over classical heating methods, including drastically reduced reaction times, improved yields, and often the ability to use more sustainable solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,3,5-triazines. This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to rapid reaction rates. For the synthesis of various triazine derivatives, microwave-assisted methods have been shown to reduce reaction times from hours to mere minutes. google.comnih.gov While specific protocols for this compound are not extensively detailed in publicly available literature, the general principles can be applied.

A hypothetical microwave-assisted synthesis of a substituted triazine could involve the reaction of a dichloro-s-triazine intermediate with a nucleophile in a suitable solvent under microwave irradiation. The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can further enhance reaction efficiency, especially in multiphasic systems. mdpi.com

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Significant reduction in synthesis duration compared to conventional heating. google.com

Higher Yields: Often leads to improved product yields with fewer side products. mdpi.com

Energy Efficiency: More efficient heating mechanism compared to conventional methods.

Scalability: While challenges exist, microwave synthesis can be scaled up, with some studies noting successful reactions at the gram scale. researchgate.net

Sonochemical Approaches:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of 1,3,5-triazine derivatives. Ultrasonic irradiation can significantly shorten reaction times and improve yields. nih.gov A notable advantage of sonochemical methods is the potential to use environmentally friendly solvents like water. rsc.orgnih.gov One study demonstrated that a sonochemical protocol for the synthesis of 1,3,5-triazine derivatives was 13 times "greener" than the classical method based on the 12 principles of green chemistry. rsc.orgnih.gov

In a typical sonochemical setup for triazine synthesis, the reaction might be carried out in an aqueous medium with the assistance of a phase-transfer catalyst. The high-energy environment created by acoustic cavitation can lead to highly efficient reactions in as little as five minutes, with yields reported to be over 75%. rsc.orgnih.gov

Comparison of Green Synthetic Routes:

| Feature | Microwave-Assisted Synthesis | Sonochemical Synthesis | Conventional Heating |

| Reaction Time | Minutes google.commdpi.com | Minutes nih.govrsc.org | Hours nih.gov |

| Typical Yields | Good to Excellent google.com | >75% rsc.org | Variable, often lower |

| Energy Consumption | Lower | Lower | Higher |

| Solvent Use | Can be solvent-free or use green solvents google.com | Often uses water rsc.org | Often requires organic solvents |

| Environmental Impact | Reduced | Significantly Reduced rsc.orgnih.gov | Higher |

Scale-Up Considerations for Laboratory to Pilot Synthesis

Key Challenges in Scale-Up:

Heat Transfer and Temperature Control: The nucleophilic substitution reactions on cyanuric chloride are highly temperature-dependent. clockss.orgrasayanjournal.co.in What is easily controlled in a small laboratory flask can become a significant challenge in a large reactor. Inefficient heat dissipation can lead to runaway reactions or the formation of undesired byproducts. Pilot plant reactors must have efficient heating and cooling systems to maintain precise temperature control throughout the reaction.

Mixing and Mass Transfer: Ensuring uniform mixing of reactants is crucial for consistent product quality and yield. As the reactor volume increases, achieving efficient mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased impurity formation. The design of the reactor, including the type of agitator and baffles, is critical for effective mixing. ddpsinc.com

Reagent Addition and Stoichiometry: The controlled, dropwise addition of reagents that is straightforward in the lab requires careful engineering at the pilot scale. The rate of addition must be precisely controlled to manage the reaction rate and temperature.

Side Product Formation: Reactions that are clean on a small scale can sometimes generate significant amounts of byproducts when scaled up. researchgate.net For instance, in the stepwise substitution of cyanuric chloride, higher temperatures or poor temperature control can lead to the double substitution of a nucleophile when only mono-substitution is desired.

Work-up and Purification: Isolating and purifying the product on a large scale can be complex. The choice of solvents for extraction and crystallization, as well as the filtration and drying equipment, must be carefully considered for efficiency and safety. The use of heptane for recrystallization and its subsequent recovery has been noted in the synthesis of related compounds to improve purity and reduce costs. acs.org

Safety: The handling of large quantities of reactive chemicals like cyanuric chloride and potentially hazardous solvents requires stringent safety protocols and appropriately designed equipment to manage risks such as toxic fumes and potential exothermic events.

Strategies for Successful Scale-Up:

Process Modeling and Simulation: Utilizing process modeling can help predict the behavior of the reaction on a larger scale and identify potential issues before they arise.

Pilot Plant Studies: Conducting studies in a pilot plant with smaller-scale reactors (e.g., 50-100 L) allows for the optimization of process parameters and the identification of scale-up challenges in a controlled environment. ddpsinc.com

Continuous Flow Chemistry: For some processes, transitioning from batch to continuous flow reactors can offer significant advantages in terms of heat and mass transfer, safety, and consistency. Continuous processes can be easier to control and scale up. researchgate.netcontinuuspharma.com

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters (e.g., temperature, concentration) can provide better control over the reaction and ensure consistent product quality.

The successful scale-up of this compound synthesis from the laboratory to a pilot plant requires a multidisciplinary approach involving chemical engineers and organic chemists to address the challenges of reaction kinetics, thermodynamics, and process control.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 2 1 Chloroethyl 1,3,5 Triazine

Electrophilic and Nucleophilic Reactions of the 1,3,5-Triazine (B166579) Ring System

The 1,3,5-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes electrophilic substitution on the ring carbons exceptionally difficult, often requiring vigorous conditions that may lead to ring cleavage. thieme-connect.de Consequently, the predominant reactivity of the triazine ring is its interaction with nucleophiles. thieme-connect.deyoutube.com

The reactivity of substituted 1,3,5-triazines differs significantly from the parent heterocycle. thieme-connect.de For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a highly versatile reagent where the chlorine atoms can be sequentially replaced by various nucleophiles under controlled temperature conditions. arkat-usa.orgnih.gov This step-wise substitution is possible because the introduction of an electron-donating nucleophile deactivates the ring toward subsequent attacks, making it necessary to increase the temperature to replace the remaining chlorine atoms. nih.gov This unique property allows for the synthesis of mono-, di-, and tri-substituted triazines in a controlled manner. arkat-usa.org

The unsubstituted 1,3,5-triazine ring is relatively labile and can undergo ring-opening when treated with nucleophiles. thieme-connect.de Under the influence of various nucleophilic reagents, the triazine ring can act as a precursor for a formyl group, a property that has been utilized in organic synthesis. researchgate.netresearchgate.net For example, nucleophilic attack can lead to ring cleavage, forming important heterocyclic structures like triazoles and benzimidazoles. youtube.com The parent 1,3,5-triazine is also readily hydrolyzed in aqueous media. thieme-connect.de

These ring-opening reactions, often termed recyclizations, can be initiated by a wide range of nucleophiles, including amines, ammonia (B1221849), hydroxylamine, and compounds with active methylene (B1212753) groups. researchgate.netresearchgate.net The specific outcome depends on the nature of the nucleophile and the reaction conditions. researchgate.net In some cases, the reaction involves the initial 1,4-addition of the nucleophile to the triazine ring, followed by a series of steps including ring-scission. rsc.orgrsc.org

The substitution pattern on the 1,3,5-triazine ring is governed by regioselectivity, which is notably demonstrated in the reactions of cyanuric chloride. The three chlorine atoms on cyanuric chloride exhibit different reactivity levels, allowing for their sequential and selective replacement by nucleophiles. arkat-usa.orgnih.govcsic.es This temperature-dependent reactivity is a cornerstone of triazine chemistry.

Generally, the first substitution occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. arkat-usa.orgnih.gov This is because each substitution by an electron-donating nucleophile increases the electron density of the triazine ring, making subsequent nucleophilic attacks more difficult. nih.gov The nature of the nucleophile also plays a critical role in the substitution pattern, with a general reactivity order observed for incorporation being alcohol > thiol > amine. nih.govfrontiersin.org This controlled, stepwise functionalization allows for the precise synthesis of asymmetrically substituted 1,3,5-triazines. organic-chemistry.org

| Substitution Step | Typical Reaction Temperature | Reactant Example | Product Example |

|---|---|---|---|

| First Chlorine Replacement | 0 °C | 2,4,6-Trichloro-1,3,5-triazine + Nucleophile 1 | 2-Nu¹-4,6-dichloro-1,3,5-triazine |

| Second Chlorine Replacement | Room Temperature (~20-25 °C) | 2-Nu¹-4,6-dichloro-1,3,5-triazine + Nucleophile 2 | 2-Nu¹-4-Nu²-6-chloro-1,3,5-triazine |

| Third Chlorine Replacement | Elevated Temperature (e.g., 35-75 °C or higher) | 2-Nu¹-4-Nu²-6-chloro-1,3,5-triazine + Nucleophile 3 | 2-Nu¹-4-Nu²-6-Nu³-1,3,5-triazine |

This table illustrates the general temperature-controlled sequential substitution on a 2,4,6-trichloro-1,3,5-triazine core, which serves as a model for understanding substitution patterns on the triazine ring system. arkat-usa.orgnih.gov

Reactivity of the Chloroethyl Side Chain

The 1-chloroethyl group attached to the triazine ring at the C2 position is a reactive alkylating moiety. Its chemical behavior is characteristic of secondary alkyl halides, primarily involving nucleophilic substitution and elimination reactions.

The chloroethyl group provides a key chemical feature: the ability to act as an alkylating agent. researchgate.net Triazine derivatives bearing 2-chloroethylamino fragments are known to react with a variety of nucleophilic functional groups found in biological macromolecules like proteins and nucleic acids. researchgate.netnih.gov This reactivity is central to the function of certain nitrogen mustards based on the triazine scaffold. researchgate.netresearchgate.net The chlorine atom can be displaced by nucleophiles such as alcohols, phenols, amines, and thiols under mild conditions. researchgate.net This alkylating capacity is a significant aspect of the compound's chemical profile. researchgate.netnih.gov

| Nucleophile | Example | Reaction Product Type | Reference |

|---|---|---|---|

| Alcohol | Ethanol | Ether linkage (substitution of Cl by -OEt) | researchgate.net |

| Phenol | Phenol | Phenoxyether linkage (substitution of Cl by -OPh) | researchgate.net |

| Amine | Butylamine | Secondary amine linkage (substitution of Cl by -NHBu) | researchgate.net |

| Thiol | Thiophenol | Thioether linkage (substitution of Cl by -SPh) | researchgate.net |

| Nucleic Acid/Protein | DNA/Gyrase | Alkylation of nucleophilic sites (e.g., N7 of guanine) | nih.govresearchgate.net |

This table provides examples of nucleophilic substitution reactions at the chloroethyl side chain of triazine derivatives, highlighting their alkylating properties. researchgate.net

In addition to substitution, the 1-chloroethyl side chain can undergo elimination reactions to form a 2-vinyl-1,3,5-triazine. This reaction involves the removal of a proton from the carbon adjacent to the chloro-substituted carbon (the β-carbon) and the expulsion of the chloride ion. Such reactions are typically promoted by the presence of a base. libretexts.org

The specific pathway of elimination can follow different mechanisms, such as E1, E2, or E1cB, depending on the reaction conditions (e.g., base strength, solvent, temperature) and the structure of the substrate. libretexts.org For a secondary alkyl halide like 2-(1-chloroethyl)-1,3,5-triazine, an E2 mechanism, involving a single concerted step of proton abstraction and leaving group departure, is a common pathway, particularly with strong bases. libretexts.org Competition between substitution (SN2) and elimination (E2) is a general feature of such systems, with factors like sterically hindered bases favoring elimination.

Rearrangements involving 1,3,5-triazine derivatives have been documented. For instance, certain chiral 1,2-dihydro-1,3,5-triazines can undergo a reversible thermal electrocyclic reaction. This process involves an intermediate that, following tautomerization, can lead to a rearranged product. rsc.org While this specific example does not directly involve a chloroethyl side chain, it illustrates that the triazine ring system can participate in rearrangement pathways. Rearrangements specific to the 1-chloroethyl side chain itself, such as Wagner-Meerwein type shifts, are less likely given the structure but cannot be entirely ruled out under certain catalytic or thermal conditions that might generate a carbocationic intermediate at the α-carbon.

Catalytic Transformations Involving this compound

While specific catalytic transformations of this compound are not extensively documented in publicly available literature, the reactivity of the chloro-s-triazine family of compounds suggests several potential catalytic pathways. The chlorine atom on the triazine ring of related compounds is known to participate in various palladium-catalyzed cross-coupling reactions. chemicalbook.comacs.orgyoutube.comyoutube.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, chloro-s-triazines can undergo Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes, typically in the presence of a palladium catalyst and a base. chemicalbook.comacs.orgyoutube.com The catalytic cycle for these transformations generally involves the oxidative addition of the chloro-triazine to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and Stille couplings) or carbopalladation (in the case of Heck and Sonogashira couplings), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.commdpi.com

Given the presence of the reactive C-Cl bond in the 1-chloroethyl group, it is plausible that this site could also participate in similar palladium-catalyzed cross-coupling reactions, although the reactivity would likely differ from that of a chlorine atom directly attached to the aromatic triazine ring.

Furthermore, the triazine ring itself, particularly in the form of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), can act as a catalyst or promoter in various organic transformations. researchgate.netresearchgate.net These include dehydrations, Beckmann rearrangements, and aldol (B89426) condensations. researchgate.net While this compound is less activated than cyanuric chloride, its potential to facilitate certain organic reactions under catalytic conditions warrants further investigation.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Reagents | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(1-Aryl-ethyl)-1,3,5-triazine |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(1-Alkenyl-ethyl)-1,3,5-triazine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(1-Alkynyl-ethyl)-1,3,5-triazine |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Base (e.g., Et₃N) | Substituted ethyl-triazines |

Reaction Kinetics and Thermodynamics of this compound Transformations

The reactivity of chloro-s-triazines in nucleophilic aromatic substitution (SNAr) is significantly influenced by the substituents on the triazine ring. nih.gov Electron-withdrawing groups enhance the electrophilicity of the carbon atom bearing the chlorine, thus increasing the reaction rate. Conversely, electron-donating groups decrease the reaction rate. The reaction rates for nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) are temperature-dependent, with sequential substitutions requiring progressively higher temperatures. researchgate.net

The reaction of chloro-s-triazines with sulfur nucleophiles like bisulfide (HS⁻) and polysulfides (Sₙ²⁻) has been shown to proceed via an SNAr mechanism. nih.govacs.org The rate constants for these reactions are several orders of magnitude greater with polysulfides compared to bisulfide. nih.gov Some studies also suggest the possibility of a single-electron transfer mechanism (SRN1) in reactions with polysulfides, as indicated by the inhibitory effect of radical scavengers. nih.gov

For this compound, nucleophilic substitution can occur at two positions: the chloro-substituted carbon of the ethyl group (an SN2 reaction) or the carbon atom of the triazine ring (an SNAr reaction, if other leaving groups are present). The relative rates of these two pathways would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Thermodynamic data for this compound transformations are not well-documented. For the parent compound, 2,4,6-trichloro-1,3,5-triazine, the standard enthalpy of formation (ΔfH°solid) is available. nist.gov Such data, if determined for this compound, would be crucial for understanding the feasibility and energy changes associated with its reactions.

Intermediate Species Identification and Mechanistic Elucidation through Advanced Techniques

The elucidation of reaction mechanisms for triazine derivatives often involves the identification of transient intermediates using advanced analytical techniques. For instance, in the reaction of certain triazines with hydrogen sulfide, the formation of thiadiazine and dithiazine intermediates has been proposed and, in some cases, identified using mass spectrometry and NMR spectroscopy. nih.govresearchgate.net

In the context of this compound, mechanistic studies would likely focus on identifying key intermediates in its substitution and degradation reactions. For nucleophilic substitution at the chloroethyl side chain, the reaction would likely proceed through a pentacoordinate transition state typical of SN2 reactions. For reactions at the triazine ring, a Meisenheimer complex, a resonance-stabilized anionic intermediate, is the hallmark of the SNAr mechanism.

Advanced techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates in solution. nih.gov For example, ESI-MS has been employed to probe the reaction mechanisms of triazines with H₂S, revealing the influence of pH on the reaction pathway and the formation of different products. nih.gov Furthermore, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the structures and energies of transition states and intermediates, helping to corroborate experimental findings. rsc.org

Photochemical and Thermal Degradation Pathways of the Compound

The photochemical and thermal stability of triazine derivatives is a significant area of research, particularly for those used as herbicides or energetic materials. The degradation pathways of these compounds can be complex and are influenced by factors such as the substituents on the triazine ring and the environmental conditions.

Photochemical Degradation:

The photolysis of triazine compounds can lead to a variety of degradation products. For example, the photodecomposition of 1,3,5-trinitro-1,3,5-triazinane (RDX) has been shown to produce enol and keto isomers of oxy-s-triazine as intermediates. uhmreactiondynamics.org The degradation of other triazine herbicides under UV irradiation often involves dechlorination and dealkylation as initial steps. The specific photochemical degradation pathway of this compound would likely involve cleavage of the C-Cl bond and potential transformations of the ethyl side chain and the triazine ring. The presence of chromophoric groups and the absorption wavelength will significantly influence the photochemical reactivity.

Thermal Degradation:

The thermal decomposition of triazine compounds has also been investigated. Studies on the thermal decomposition of RDX have shown that the initial stages occur in the gas phase at temperatures below its melting point. dtic.mil The decomposition of other energetic triazine derivatives has been studied using computational methods, which predict the initial reaction steps and activation barriers. rsc.org For this compound, thermal degradation could be initiated by the cleavage of the C-Cl bond or by the decomposition of the triazine ring, depending on the temperature and the presence of other reactive species. The products of thermal degradation would likely include smaller volatile molecules and a carbonaceous residue.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 2 1 Chloroethyl 1,3,5 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Reactivity Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-(1-Chloroethyl)-1,3,5-triazine. While standard one-dimensional ¹H and ¹³C NMR provide initial information, advanced multi-dimensional and dynamic NMR experiments are required for a complete assignment and to understand its chemical behavior.

Based on the analysis of structurally similar triazine compounds, a set of expected chemical shifts for this compound can be predicted. The triazine ring protons are expected in the aromatic region, while the carbons are significantly deshielded due to the electronegative nitrogen atoms. The chloroethyl group's signals would appear in the aliphatic region, with the chlorine atom causing a notable downfield shift for the adjacent methine proton and carbon.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H-4, H-6 | ¹H | ~8.8 - 9.2 | Singlet (or narrow doublet) | - |

| CH(Cl) | ¹H | ~5.0 - 5.4 | Quartet | ~6.5 - 7.0 |

| CH₃ | ¹H | ~1.8 - 2.0 | Doublet | ~6.5 - 7.0 |

| C-2 | ¹³C | ~175 - 180 | - | - |

| C-4, C-6 | ¹³C | ~170 - 173 | - | - |

| CH(Cl) | ¹³C | ~55 - 60 | - | - |

| CH₃ | ¹³C | ~20 - 25 | - | - |

To confirm the precise connectivity of the atoms, multi-dimensional NMR experiments are essential.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment would be used to establish the proton-proton coupling network within the chloroethyl group. A clear cross-peak would be expected between the methine proton [CH(Cl)] and the methyl protons (CH₃), confirming their three-bond (vicinal) coupling and verifying the ethyl fragment's integrity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct one-bond correlations between protons and the carbons they are attached to. columbia.edu For this compound, HSQC/HMQC would show correlations between:

The H-4/H-6 protons and the C-4/C-6 carbons of the triazine ring.

The methine proton and the CH(Cl) carbon.

The methyl protons and the CH₃ carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful experiment for piecing together the molecular skeleton, as it reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. columbia.edu For this molecule, key HMBC correlations would be expected to unambiguously link the side chain to the heterocyclic ring:

A three-bond correlation (³J) between the methyl protons (CH₃) and the C-2 carbon of the triazine ring.

A two-bond correlation (²J) between the methine proton [CH(Cl)] and the C-2 carbon of the triazine ring. nih.gov

Correlations between the triazine protons (H-4/H-6) and the various ring carbons (C-2, C-4, C-6) would further confirm the ring structure.

These techniques collectively allow for the unequivocal assignment of all proton and carbon signals, confirming the constitution of this compound.

The bond between the chiral carbon of the ethyl group and the C-2 carbon of the triazine ring is subject to restricted rotation. This can give rise to different rotational isomers (rotamers). Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can provide insight into the energetics of this rotation. tdx.cat

At low temperatures, the rotation might be slow on the NMR timescale, potentially leading to the appearance of separate signals for different rotamers. As the temperature is increased, the rate of interconversion increases, causing these distinct signals to broaden and eventually coalesce into a single time-averaged signal. tdx.cat By analyzing the line shapes at different temperatures and identifying the coalescence temperature, researchers can calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable data on the molecule's conformational flexibility.

Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for deducing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This accuracy allows for the determination of the elemental formula. For this compound (C₅H₆ClN₃), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated. The presence of chlorine provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as a clear diagnostic marker in the mass spectrum.

| Ion Formula | Isotope | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₅H₆ClN₃+H]⁺ | ³⁵Cl | 158.0323 | 100 |

| ³⁷Cl | 160.0294 | ~32 |

An experimental HRMS measurement matching these calculated values would provide strong evidence for the assigned molecular formula. rsc.org

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This provides detailed information about the molecule's structure and bond strengths. For this compound, several characteristic fragmentation pathways can be predicted. nih.govmiamioh.edu

A plausible fragmentation pathway would likely involve:

Loss of HCl: A common pathway for chloroalkanes, leading to a fragment corresponding to 2-vinyl-1,3,5-triazine.

Cleavage of the C-C bond: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation.

Loss of the entire side chain: Cleavage of the bond between the triazine ring and the ethyl group, resulting in a triazinyl cation or a chloroethyl cation.

Ring fragmentation: Subsequent fragmentation of the triazine ring itself, often characterized by the loss of hydrogen cyanide (HCN) units.

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the identity and placement of the chloroethyl substituent on the triazine ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound. acs.orgacs.org

Triazine Ring Vibrations: The s-triazine ring gives rise to several characteristic vibrations. Strong IR and Raman bands are expected for C=N stretching modes, typically in the 1500-1600 cm⁻¹ region. Ring "breathing" and deformation modes are also characteristic and usually appear in the fingerprint region below 1200 cm⁻¹, with a particularly strong IR band often observed around 800-850 cm⁻¹. mdpi.com

Chloroethyl Group Vibrations: The side chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹. C-H bending modes for the methyl and methine groups would be found between 1370-1470 cm⁻¹. The C-Cl stretch is expected to produce a moderately strong band in the 650-800 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3050 - 3150 | Aromatic C-H Stretch (Triazine Ring) | Medium | Medium |

| 2850 - 3000 | Aliphatic C-H Stretch (Ethyl Group) | Medium-Strong | Strong |

| 1500 - 1600 | Triazine Ring C=N Stretching | Strong | Medium |

| 1370 - 1470 | C-H Bending (Ethyl Group) | Medium | Medium |

| ~1000 | Triazine Ring Breathing | Medium | Strong |

| ~800 - 850 | Triazine Ring Deformation (Out-of-plane bend) | Strong | Weak |

| 650 - 800 | C-Cl Stretch | Medium-Strong | Strong |

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of both the triazine core and the chloroethyl substituent.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While specific, publicly available crystal structure data for this compound was not identified in the searched databases, the expected structural features and intermolecular interactions can be inferred from studies on analogous s-triazine derivatives. dntb.gov.uadocumentsdelivered.comresearchgate.net The core 1,3,5-triazine (B166579) ring is known to be a planar, electron-deficient aromatic system. mdpi.com This inherent planarity and electronic character are primary determinants of the crystal packing.

The solid-state structure would be significantly influenced by a variety of weak intermolecular forces. royalsocietypublishing.org Key expected interactions include:

Halogen Bonding: The chlorine atom on the ethyl side-chain can act as a halogen bond donor. This is a highly directional, electrostatically driven interaction where the positive region on the halogen (a σ-hole) interacts with a negative site, such as the lone pair of a nitrogen atom on an adjacent triazine ring. nih.govrsc.org This type of interaction is a crucial factor in the crystal engineering of halogenated compounds.

Hydrogen Bonding: Weak C-H···N hydrogen bonds are anticipated, where hydrogen atoms from the chloroethyl group or the triazine ring interact with the electron-rich nitrogen atoms of a neighboring molecule. royalsocietypublishing.orgrdd.edu.iq These interactions, though weak, are numerous and collectively contribute to the stability of the crystal lattice.

π-π Stacking: The electron-deficient triazine ring can participate in π-π stacking interactions with the rings of adjacent molecules. nih.govnih.gov These interactions are fundamental in the self-assembly of aromatic and heteroaromatic systems and would play a role in the formation of layered or columnar structures. acs.org

Table 1: Expected Crystallographic Properties and Intermolecular Interactions for this compound Note: As specific experimental data is unavailable, this table is based on theoretical principles and data from analogous triazine structures.

| Parameter | Expected Characteristic/Value | Basis of Expectation |

| Crystal System | Likely Monoclinic or Triclinic | Common for small, asymmetric organic molecules and other s-triazine derivatives. dntb.gov.ua |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | Favored for molecules that can pack in an inverted relationship. dntb.gov.ua |

| Key Intermolecular Interactions | Halogen Bonding (C-Cl···N) | Presence of a chlorine atom and nitrogen lone pairs. nih.govrsc.org |

| Weak Hydrogen Bonding (C-H···N) | Presence of C-H donors and nitrogen acceptors. royalsocietypublishing.orgrdd.edu.iq | |

| π-π Stacking | Electron-deficient nature of the s-triazine ring. nih.gov | |

| Molecular Conformation | Planar 1,3,5-triazine ring | Established geometry of the s-triazine core. |

| Flexible Chloroethyl side chain | Rotation around C-C and C-N single bonds. |

Hyphenated Techniques in Reaction Monitoring and Product Characterization (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for monitoring the progress of chemical reactions and characterizing the resulting products, including impurities and byproducts. nih.govijprajournal.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many triazine derivatives. thermofisher.comnih.gov In the context of synthesizing this compound, GC-MS can be used to monitor the reaction by taking aliquots of the reaction mixture over time. This allows for the tracking of the disappearance of starting materials and the appearance of the desired product.

For product characterization, GC provides high-resolution separation of the product from any remaining reactants, solvents, or byproducts. nih.gov The separated components then enter the mass spectrometer, which provides two crucial pieces of information: the molecular weight from the molecular ion peak and structural information from the fragmentation pattern. The electron ionization (EI) mass spectrum for this compound would be expected to show characteristic fragments resulting from the loss of the chloroethyl side chain, loss of a chlorine atom, or cleavage of the triazine ring itself. By comparing retention times and mass spectra with those of authenticated standards, the identity and purity of the synthesized compound can be confirmed. mdpi.comresearchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Related Chlorotriazine Herbicides Note: These are representative conditions and would require optimization for the specific analysis of this compound.

| Parameter | Typical Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Column | Low-polarity capillary column (e.g., TG-5SilMS, DB-Wax) | Separation of analytes based on boiling point and polarity. thermofisher.commdpi.com |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. thermofisher.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 60°C hold, ramp at 8-15°C/min to 300°C) | Separates compounds with a range of volatilities. thermofisher.com |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. thermofisher.com |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan for identification, SIM for high-sensitivity quantification. nih.govmdpi.com |

| Mass Range | e.g., 50-350 amu | Covers the expected mass of the parent compound and its fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when used in its tandem mass spectrometry configuration (LC-MS/MS), is a highly sensitive and selective technique for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.netthermofisher.comresearchgate.net It is especially powerful for analyzing samples in complex matrices, such as reaction mixtures or environmental samples, often with minimal sample preparation. nih.gov

In reaction monitoring, LC-MS can provide rapid analysis of the conversion of reactants to products. uned.ac.cr For final product characterization, LC-MS is invaluable for impurity profiling. resolvemass.ca It can detect and help identify trace-level byproducts that might be missed by other techniques. The use of electrospray ionization (ESI) typically generates protonated molecules [M+H]⁺, which immediately confirms the molecular weight of the product and any impurities. The MS/MS capability allows for the selection of a specific parent ion, which is then fragmented to produce a characteristic daughter ion spectrum, providing a high degree of confidence in compound identification even at very low concentrations. researchgate.netuned.ac.cr

Table 3: Typical LC-MS/MS Parameters for Analysis of Related Triazine Derivatives Note: These are representative conditions and would require optimization for the specific analysis of this compound.

| Parameter | Typical Setting | Purpose |

| Liquid Chromatograph (LC) | ||

| Column | Reversed-phase (e.g., C18) | Separation of moderately polar to nonpolar compounds. uned.ac.cr |

| Mobile Phase | Gradient of Water (with formic acid) and Acetonitrile or Methanol | Elutes compounds with a range of polarities from the column. thermofisher.comuned.ac.cr |

| Flow Rate | 0.3 - 0.5 mL/min | Standard analytical flow for high-efficiency separation. uned.ac.cr |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. uned.ac.cr |

| Tandem Mass Spectrometer (MS/MS) | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecules [M+H]⁺, suitable for triazines. thermofisher.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection by monitoring specific parent→daughter ion transitions. researchgate.net |

| Collision Gas | Argon or Nitrogen | Used to induce fragmentation in the collision cell. |

| Key Transitions | Precursor Ion ([M+H]⁺) → Product Ion(s) | Specific transitions are determined for the target analyte and impurities for unambiguous identification and quantification. |

Theoretical and Computational Investigations of 2 1 Chloroethyl 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules like 2-(1-chloroethyl)-1,3,5-triazine. These methods offer a detailed view of electron distribution and energy levels, which are key to understanding chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules. For triazine derivatives, DFT calculations can provide valuable information on their electronic and geometric structures. nih.gov In the case of similar closed-shell species, DFT can yield both qualitative and quantitative data about ground-state characteristics. nih.gov

DFT studies on related triazine systems have been employed to understand their electronic and magnetic properties. aps.org For instance, different functionals like PBE, PBE+U, and hybrid functionals (PBE0, HSE) have been used to investigate the structural, electronic, and magnetic properties of various compounds. aps.org These studies indicate that hybrid functionals often provide a more consistent description compared to standard functionals. aps.org While methods like PBE+U can give satisfactory results for magnetic properties and formation energies, they may overestimate equilibrium volumes. aps.org

The application of DFT extends to predicting electronic absorption spectra using time-dependent DFT (TDDFT). For example, in porphyrazine complexes, TDDFT calculations have shown a significant bathochromic shift of the Q-band upon ligand modification. nih.gov Such computational predictions are vital for designing molecules with specific optical properties.

Table 1: Representative Data from DFT Studies on Related Systems

| Property | Method | Observation | Reference |

|---|---|---|---|

| Electronic Structure | PBE, PBE+U, PBE0, HSE | Hybrid functionals provide a more consistent picture than standard PBE. | aps.org |

| Magnetic Properties | PBE+U | Provides satisfactory results. | aps.org |

| Equilibrium Volumes | PBE+U | Tends to overestimate. | aps.org |

| Electronic Absorption Spectra | TDDFT | Predicts shifts in absorption bands upon structural changes. | nih.gov |

This table is illustrative and based on findings from related triazine and complex systems, as direct DFT data for this compound was not available in the search results.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy calculations. These methods are crucial for obtaining precise predictions of molecular properties, although they are computationally more demanding than DFT.

For complex chemical reactions, achieving "chemical accuracy" (an error of about 1 kcal/mol or 4 kJ/mol) is a significant challenge, especially for large systems. hu-berlin.de To address this, hybrid high-level/low-level quantum methods have been developed. hu-berlin.de One such approach combines DFT with dispersion for the entire periodic system and second-order Møller-Plesset perturbation theory (MP2) for the reaction site. hu-berlin.de Further refinement can be achieved by adding corrections from Coupled Cluster with Single, Double, and perturbative Triple substitutions (CCSD(T)) for smaller models of the reaction site. hu-berlin.de This multi-level hybrid method, MP2:DFT-D+ΔCC, has been shown to achieve chemical accuracy for various molecule-surface interaction systems. hu-berlin.de

The prediction of reaction rate constants with an accuracy comparable to experiments is a key application of these high-level methods. d-nb.info A divide-and-conquer strategy can be employed, where initial potential energy surfaces are obtained from DFT, and the energies of reactants and transition states are refined with wavefunction-based calculations for the specific reaction site. d-nb.info

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.govethz.ch By simulating the movement of atoms and molecules over time, MD can provide insights into how this compound might behave in different environments.

In the study of other complex molecular systems, MD simulations have been instrumental in understanding mechanisms that were not apparent from static crystal structures. nih.govnih.gov For instance, MD simulations have identified regions of increased conformational flexibility that are key to understanding the chemoselectivity of enzymes. nih.govnih.gov These simulations can guide rational mutagenesis to alter enzyme function. nih.gov

MD simulations are also used to investigate interactions between molecules and their environment, such as a molecule with a phospholipid bilayer or in aqueous solution. ethz.ch For molecular ferroelectrics, MD simulations using a polarized crystal charge model have been effective in elucidating ferroelectric switching mechanisms. ustc.edu.cn This highlights the potential of MD to explore the condensed-phase behavior of this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for elucidating complex reaction mechanisms and identifying transition states, which are often difficult to characterize experimentally. DFT is a common tool for this purpose, but its accuracy can vary depending on the functional used and the complexity of the reaction. nih.gov

For multi-step organic reactions with various transition states and intermediates, many density functionals can produce significant errors and may even incorrectly predict the nature of the reaction. nih.gov Only a select few functionals provide a balanced and accurate description of such complex chemical transformations. nih.gov This underscores the importance of careful functional selection and benchmarking for reliable predictions of reaction mechanisms involving this compound.

Quantum molecular dynamics can also be used to determine initial reaction mechanisms, for example, in the thermal decomposition of related triazine compounds. rsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of new compounds. As mentioned earlier, TDDFT is a powerful method for predicting electronic absorption spectra. nih.gov

Vibrational spectra can also be calculated using computational methods. amanote.com For instance, ab initio calculations can be used to determine rotational-vibrational levels of molecules. amanote.com Thermal effects and entropies can be calculated from vibrational partition functions, with anharmonic frequencies calculated for each vibrational mode to improve accuracy. d-nb.info These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

In Silico Design of Novel this compound Analogues

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel analogues of this compound with desired properties. By modifying the structure of the parent molecule and computationally screening the properties of the new derivatives, researchers can prioritize synthetic efforts.

The 1,3,5-triazine (B166579) scaffold is recognized as a modular platform for developing new molecules with diverse biological activities. derpharmachemica.comnih.gov For example, new 1,3,5-triazine derivatives have been designed and synthesized as potential anticancer agents, with some compounds showing significant inhibitory activity against various human tumor cell lines. derpharmachemica.com In silico studies, including ligand- and structure-based approaches, have been used to explore the inhibitory nature of these derivatives. nih.gov

Application in Materials Science, Polymer Chemistry, and Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The 1,3,5-triazine (B166579) ring system is a cornerstone for building complex molecules, largely due to the predictable and stepwise nature of its synthesis, which often starts from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netresearchgate.net The presence of the 1-chloroethyl group provides an additional, distinct point for chemical modification, enhancing its role as a versatile synthetic intermediate.

The 1,3,5-triazine ring is itself a nitrogen-rich heterocycle, a class of compounds that are of great interest to medicinal chemists due to their prevalence in biologically active molecules. researchgate.netmedwinpublishers.com 2-(1-Chloroethyl)-1,3,5-triazine can serve as a precursor for more complex heterocyclic systems. The reactive chlorine on the ethyl group can be displaced by nucleophiles, such as amines or thiols, which can then undergo intramolecular cyclization with another functional group on the triazine ring or an adjacent substituent. This strategy allows for the construction of fused-ring systems, such as imidazo[1,2-a] researchgate.netnih.govnih.govtriazines or triazolo[4,3-a] researchgate.netnih.govnih.govtriazines, which are scaffolds explored in drug discovery. medwinpublishers.com

Furthermore, research on related compounds, such as those with 2-chloroethylamine (B1212225) residues, highlights the utility of the chloroalkyl moiety in building larger, more complex structures through reactions with various nucleophiles. nih.govresearchgate.net

The true synthetic power of chloro-substituted triazines lies in the differential reactivity of the chlorine atoms, which can be substituted sequentially by controlling reaction conditions like temperature. csic.es For a precursor like 2-(1-chloroethyl)-4,6-dichloro-1,3,5-triazine, this principle becomes even more powerful. It offers multiple, distinct reaction sites for nucleophilic substitution, enabling the creation of highly functionalized, unsymmetrical molecules in a controlled, stepwise manner. frontiersin.org

This step-by-step approach is fundamental in constructing libraries of compounds for screening purposes and in the synthesis of precisely defined molecular architectures. nih.govscilit.com The chloroethyl group can be functionalized independently of the chloro-substituents on the triazine ring, making it an orthogonal handle for introducing molecular diversity. For instance, one could first react the more labile ring chlorines at low temperatures, and then address the chloroethyl group under different conditions, or vice-versa. csic.esnih.gov

Table 1: Stepwise Nucleophilic Substitution on a Dichlorotriazine Core This table illustrates the general principle of sequential substitution applicable to precursors of this compound.

| Step | Reaction Condition | Nucleophile (Nu) | Product Type | General Reference |

|---|---|---|---|---|

| 1 | Low Temperature (e.g., 0 °C) | Nu1-H (e.g., R-OH, R-SH) | Monosubstituted dichloro-triazine | csic.es |

| 2 | Room Temperature | Nu2-H (e.g., R-NH2) | Disubstituted monochloro-triazine | frontiersin.org |

| 3 | Elevated Temperature | Nu3-H | Trisubstituted triazine | nih.gov |

Application in Polymer Chemistry and Functional Materials Research

The thermal stability and rigid structure of the 1,3,5-triazine ring make it an attractive component for high-performance polymers and functional materials. rsc.org The incorporation of the 2-(1-chloroethyl) group provides a convenient anchor for polymerization or for grafting onto other structures.

The reactive chloroethyl group enables this compound to act as a monomer in polymerization reactions. For example, it can undergo polycondensation with difunctional nucleophiles like diamines or diols to create linear polymers. The triazine ring in the polymer backbone would be expected to enhance thermal stability and mechanical strength.

Alternatively, if starting with a multifunctional triazine core (e.g., with additional reactive groups), the compound can act as a cross-linking agent. online-koptometry.net Cross-linking agents are crucial for creating polymer networks, transforming thermoplastics into thermosets and improving properties like tensile strength and chemical resistance. online-koptometry.net The use of triazine-based monomers, such as 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, in photopolymerization demonstrates the utility of the triazine core in creating robust polymer networks with high mechanical strength. sigmaaldrich.comnih.gov The chloroethyl group offers a different chemical route to achieve similar cross-linked structures through nucleophilic substitution pathways.

The 1,3,5-triazine core, particularly when derived from cyanuric chloride, is a classic building block for the synthesis of dendrimers and hyperbranched polymers due to its trifunctional nature. nih.govnih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis relies on the iterative, controlled addition of branching units. nih.gov

A precursor such as 2-(1-chloroethyl)-4,6-dichloro-1,3,5-triazine could serve as a unique core or branching unit in dendrimer synthesis. The three distinct chlorine environments (one on the ethyl chain, two on the ring) would allow for orthogonal, stepwise growth of the dendritic structure, leading to complex and precisely engineered macromolecules. frontiersin.org Such triazine-based dendrimers are explored for applications ranging from drug delivery to advanced materials. researchgate.netnih.gov

Development of Novel Reagents and Catalysts derived from this compound

Derivatives of 1,3,5-triazine have been successfully developed as powerful reagents in organic synthesis. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is a widely used coupling reagent for the formation of amides and esters. researchgate.net These reagents function by activating a carboxylic acid, which then readily reacts with a nucleophile.

Following this precedent, this compound can serve as a precursor to new classes of synthetic reagents. By substituting the chloroethyl group or other positions on the triazine ring with moieties that can act as nucleophilic catalysts (such as pyridines), it is possible to design novel activating agents for various chemical transformations. rsc.org The chloroethyl group also provides a handle to immobilize the triazine unit onto a solid support, such as a resin, creating a recyclable reagent or catalyst which is a key principle in green chemistry. colab.ws This approach simplifies product purification and reduces chemical waste.

Exploitation in Agrochemical and Pharmaceutical Intermediate Synthesis

The compound this compound and related chloro-s-triazine derivatives serve as pivotal intermediates in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. researchgate.netnih.gov The utility of these compounds stems from the reactivity of the chlorine atoms, which can be selectively substituted through nucleophilic aromatic substitution (SNAr). core.ac.uk The 1,3,5-triazine ring acts as a stable scaffold, and the presence of a chloroethyl group provides an additional, distinct reactive site for building molecular diversity. researchgate.net The synthesis of these intermediates often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and commercially available starting material. researchgate.netcore.ac.uk The stepwise substitution of its three chlorine atoms at different temperatures allows for the controlled and sequential introduction of various nucleophiles, making it an ideal building block. researchgate.netnih.gov

Synthesis of Agrochemical Intermediates

In agrochemical synthesis, the 1,3,5-triazine core is the basis for many widely used herbicides. ontosight.aiwikipedia.org The synthetic strategy typically involves the reaction of a chloro-triazine derivative with various amines, alcohols, or thiols to produce the final active compound or a precursor. The this compound moiety can be incorporated to create novel herbicides or to modify existing ones. The chloroethyl group itself is susceptible to nucleophilic displacement, allowing for the attachment of additional functional groups that can modulate the compound's herbicidal activity and properties.

For example, novel triazine herbicides have been developed by reacting a triazine core with various benzylamines. nih.gov While many commercial triazine herbicides feature two amino groups, research has shown that derivatives with a single amino group attached to the triazine ring can also exhibit potent inhibitory activity on photosynthetic electron transport. nih.gov The synthesis pathway allows for the creation of a large library of potential agrochemicals by varying the nucleophile that displaces the chlorine atoms on the triazine ring or on the ethyl side chain.

| Reactant A (Triazine Derivative) | Reactant B (Nucleophile) | Resulting Intermediate Structure (Description) | Potential Agrochemical Class |

|---|---|---|---|

| 2-(1-Chloroethyl)-4,6-dichloro-1,3,5-triazine | Isopropylamine | A triazine ring substituted with a 1-chloroethyl group, a chloro atom, and an isopropylamino group. | Herbicide Precursor |

| 2-(1-Chloroethyl)-4-amino-6-chloro-1,3,5-triazine | Ethylamine | A triazine ring substituted with a 1-chloroethyl group, an amino group, and an ethylamino group. | Herbicide Precursor (Atrazine analogue) |

| 2-(Alkylamino)-4-(1-chloroethyl)-6-chloro-1,3,5-triazine | Thiophenol | A triazine ring where the remaining chlorine is substituted by a phenylthio group. | Fungicide/Herbicide Precursor |

Synthesis of Pharmaceutical Intermediates

The 2-chloroethylamino group is a well-known pharmacophore, characteristic of nitrogen mustards, which are a class of alkylating agents used in cancer chemotherapy. researchgate.net The 1,3,5-triazine scaffold is a versatile carrier for these cytotoxic groups. researchgate.net Synthetic routes have been developed to produce 1,3,5-triazine derivatives bearing one, two, or three 2-chloroethylamine groups. researchgate.net These syntheses often involve the reaction of cyanuric chloride or a partially substituted chloro-triazine with precursors containing the 2-chloroethylamine moiety or a group that can be converted to it. researchgate.net

For instance, a common strategy involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by rearrangement to form piperazine (B1678402) derivatives which can be further functionalized to yield the desired chloroethylamino-triazines. researchgate.net The triazine core allows for the attachment of multiple chloroethyl groups or a combination of a chloroethyl group and other moieties, such as peptides, to create bifunctional hybrids aimed at improving target specificity and efficacy. researchgate.net Beyond cancer research, the triazine skeleton is used to synthesize a wide range of biologically active compounds, where the chloroethyl group can act as a reactive linker to attach various pharmacophores. globalscitechocean.comnih.gov

| Target Intermediate Class | General Synthetic Strategy | Key Reactants | Significance in Synthesis |

|---|---|---|---|

| Triazine-based Nitrogen Mustards | Nucleophilic substitution on a chlorotriazine core. | 2,4,6-trichloro-1,3,5-triazine; N-(2-chloroethyl)amines; DABCO. researchgate.net | Creates potent alkylating agents for potential anticancer drugs. researchgate.net |

| Bioactive Heterocyclic Systems | Cyclocondensation reactions. | Triazinyl chalcones; Hydrazine hydrate. nih.gov | Forms complex heterocyclic structures like pyrazolines with potential anticancer activity. nih.gov |

| Bifunctional Hybrids | Stepwise nucleophilic substitution. | Chlorotriazines; Amino acids/peptides; Chloroethylamine precursors. researchgate.net | Combines a cytotoxic unit (chloroethyl) with a targeting moiety (peptide) on a single scaffold. researchgate.net |

| Guanidine-Triazine Derivatives | Sequential reaction with aminoguanidines and amines. | 2,4,6-trichloro-1,3,5-triazine; Substituted aminoguanidines; Various amines. nih.gov | Builds complex molecules with multiple functional groups for screening as pharmaceutical agents. nih.gov |

Derivatives, Analogues, and Structure Reactivity Relationships of 2 1 Chloroethyl 1,3,5 Triazine

Systematic Synthesis and Characterization of Substituted 1,3,5-Triazine (B166579) Derivatives

The synthesis of derivatives of 2-(1-chloroethyl)-1,3,5-triazine fundamentally relies on the methods established for other substituted s-triazines, which predominantly start from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.orgnih.gov The cornerstone of this chemistry is the stepwise nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the triazine ring. This process is exceptionally controllable due to the deactivating effect of each successive substitution on the remaining C-Cl bonds, allowing for selective reactions by carefully managing the reaction temperature. frontiersin.org

Generally, the first substitution on cyanuric chloride occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures. frontiersin.org To synthesize a library of derivatives based on a 2-(substituted)-4-(1-chloroethyl)-1,3,5-triazine core, one would first introduce the desired substituent onto the cyanuric chloride backbone, followed by the introduction of the 1-chloroethyl group, likely via a Grignard-type reaction or another carbon-carbon bond-forming strategy under conditions that preserve the remaining chlorine atom for further modification. Alternatively, derivatives can be formed from a precursor like 2,4-dichloro-6-(1-chloroethyl)-1,3,5-triazine by reacting it with various nucleophiles.

A general synthetic approach involves reacting a dichloro-s-triazine with a nucleophile (e.g., amines, alcohols, thiols) in the presence of a base like N,N-diisopropylethylamine (DIEA) or sodium bicarbonate in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol. frontiersin.orgprepchem.com

Table 1: Examples of Synthetic Protocols for Substituted 1,3,5-Triazine Derivatives

| Starting Material | Nucleophile | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | Phenethoxyamine | DIEA, DCM, 0 °C | 2,4-Dichloro-6-substituted-s-triazine | frontiersin.org |

| 2,4-Dichloro-6-substituted-s-triazine | Various Amines | DIEA, DCM, r.t. | 2-Chloro-4,6-disubstituted-s-triazine | frontiersin.org |

| Cyanuric Chloride | Methanol/Water | NaHCO₃, Reflux | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) | prepchem.com |

| Cyanuric Chloride | Various Amines/Alcohols | Sequential temperature control | Non-symmetric tri-substituted-1,3,5-triazines | nih.govresearchgate.net |

| Cyanuric Chloride | 4-Hydroxy Coumarin | Acetone, Alkaline medium, 0-5 °C | 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | derpharmachemica.com |

The characterization of these newly synthesized derivatives is routinely performed using a suite of spectroscopic techniques. ekb.eg Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic vibrations of the triazine ring and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the position and nature of substituents. Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the final products. derpharmachemica.comekb.eg

Investigation of Structure-Reactivity Relationships (SRR)

The chemical behavior of this compound and its derivatives is a product of the electronic properties of both the triazine ring and its substituents.

The 1,3,5-triazine ring is an electron-deficient heterocycle, making it inherently susceptible to nucleophilic attack. nih.gov The reactivity of the carbon atoms in the ring towards nucleophiles is significantly influenced by the nature of the substituents attached.

Electron-Withdrawing Groups (EWGs): Substituents like chlorine atoms are strongly electron-withdrawing. They increase the electrophilicity of the ring carbons, making them more reactive towards nucleophiles. This is why cyanuric chloride is highly reactive.

Electron-Donating Groups (EDGs): Substituents such as amino (-NR₂) or alkoxy (-OR) groups are electron-donating. They decrease the electrophilicity of the triazine ring, thereby reducing the reactivity of the remaining chlorine atoms towards subsequent substitution. This effect is fundamental to the selective, stepwise synthesis of asymmetrically substituted triazines. frontiersin.org

For a molecule like 2-(1-chloroethyl)-4,6-dichloro-1,3,5-triazine, the two chlorine atoms on the ring are highly susceptible to substitution by nucleophiles. Once one chlorine is replaced by an electron-donating nucleophile (e.g., an amine), the second chlorine becomes less reactive. The 1-chloroethyl group, being an alkyl group, has a weaker electronic effect on the ring's reactivity compared to halogens or amino groups.

The 1-chloroethyl group on the triazine ring introduces a second, distinct reactive site to the molecule. This side chain can participate in chemical transformations independent of the triazine core, primarily through nucleophilic substitution of the chlorine atom.

The reactivity of the chloroethyl group is analogous to that seen in nitrogen mustards, where a 2-chloroethylamine (B1212225) moiety acts as an alkylating agent. researchgate.net The chlorine atom on the ethyl group can be displaced by a wide range of nucleophiles. Modifications to this moiety would significantly alter its reactivity:

Changing the Halogen: Replacing chlorine with bromine, as in the analogue 's-Triazine, 2-(2-bromoethyl)-4,6-dichloro-', would increase the alkylating reactivity, as the carbon-bromine bond is weaker and bromide is a better leaving group than chloride. ontosight.ai

Neighboring Group Participation: If a substituent with a lone pair of electrons (e.g., an amino or hydroxyl group) is introduced at the 2-position of the ethyl chain, it can lead to intramolecular cyclization, forming highly reactive intermediates like aziridinium (B1262131) or oxiranium ions, which are potent alkylating agents.

Steric Hindrance: Increasing the steric bulk around the chloroethyl group could hinder the approach of nucleophiles, thereby decreasing its reaction rate.

Design Principles for Modulating Chemical Functionality

The design of functional molecules based on the this compound scaffold leverages the distinct and tunable reactivity of its components. The goal is often to create bifunctional or polyfunctional compounds where one part of the molecule performs a specific role (e.g., targeting) while another part provides a reactive handle for covalent attachment or further chemical elaboration.

Key design principles include:

Orthogonal Reactivity: The significant difference in reactivity between the chlorine atoms on the triazine ring (SNAr reaction) and the chlorine on the ethyl side chain (SN1/SN2 reaction) allows for orthogonal chemical modifications. One can selectively react with the ring C-Cl bonds under conditions that leave the side-chain C-Cl bond intact, and vice versa.

Sequential Substitution: The temperature-dependent reactivity of the triazine ring allows for the precise and programmed installation of different functional groups, creating highly complex, non-symmetrical molecules from a simple starting material like cyanuric chloride. frontiersin.orgresearchgate.net

Scaffold-Based Library Synthesis: The triazine core can serve as a central scaffold to which a variety of building blocks can be attached. By reacting a dichloro-triazine precursor containing the chloroethyl moiety with a library of nucleophiles (e.g., amines, phenols, thiols), a diverse set of molecules with varied properties can be rapidly synthesized for screening purposes.

Modulation of Physicochemical Properties: Substituents can be chosen to fine-tune properties such as solubility, lipophilicity, and electronic characteristics. For instance, incorporating polar groups like morpholine (B109124) or piperidine (B6355638) can enhance water solubility. researchgate.net

Comparative Studies with Related Triazine Compounds

To fully understand the chemical functionality of this compound, it is useful to compare it with other well-known triazine compounds.

Table 2: Comparative Reactivity of Triazine Compounds

| Compound | Key Structural Feature(s) | Primary Reactive Site(s) | Notes on Reactivity |

|---|---|---|---|

| This compound | Monosubstituted triazine ring; Chloroethyl side chain | C-H on triazine ring (low reactivity); C-Cl on ethyl group (high reactivity) | Primarily functions as an alkylating agent via the chloroethyl group. The triazine ring is relatively unreactive to substitution. |